molecular formula C7H7BrO2 B1338907 2-Bromo-1-(furan-2-yl)propan-1-one CAS No. 4208-46-2

2-Bromo-1-(furan-2-yl)propan-1-one

Cat. No. B1338907
CAS RN: 4208-46-2
M. Wt: 203.03 g/mol
InChI Key: ZLZJJJKGSBIXNZ-UHFFFAOYSA-N
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Description

“2-Bromo-1-(furan-2-yl)propan-1-one” is a chemical compound with the CAS Number: 4208-46-2. It has a molecular weight of 203.04 .


Synthesis Analysis

The synthesis of compounds similar to “2-Bromo-1-(furan-2-yl)propan-1-one” has been reported in the literature. For instance, the synthesis of (S)-1-(furan-2-yl)propan-1-ol was carried out by performing the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using the Lactobacillus paracasei BD101 biocatalyst .


Molecular Structure Analysis

The molecular structure of “2-Bromo-1-(furan-2-yl)propan-1-one” can be represented by the InChI code: 1S/C7H7BrO2/c1-5(8)7(9)6-3-2-4-10-6/h2-5H,1H3 .

Scientific Research Applications

Synthesis of Furans and Cyclopentenones

2-Bromo-1-(furan-2-yl)propan-1-one serves as an intermediate in the synthesis of various furans and cyclopentenones, showcasing its utility in organic synthesis. For example, 2,3-dibromo-1-(phenylsulfonyl)-1-propene is employed as a versatile reagent for generating furan derivatives and cyclopentenones, illustrating the chemical's role in constructing complex molecular frameworks (Watterson et al., 2003).

Crystal Structure Analysis

The compound is also involved in the study of molecular geometries and crystal packing interactions. The crystal and molecular structure of related furan derivatives have been investigated, providing insights into their solid-state geometries, hydrogen bonding, and π-π interactions (Rodi et al., 2013).

Molecular Geometry and Configuration Studies

Research on furan-containing gem-bromonitroethenes, including similar bromo-furan compounds, helps in understanding their molecular configurations and the stability of different isomers in solution. These studies contribute to the knowledge of molecular dynamics and reactivity patterns (Vereshchagina et al., 2015).

Development of Organic Synthesis Methodologies

2-Bromo-1-(furan-2-yl)propan-1-one is pivotal in developing new synthetic methodologies, such as the one-pot pathway for accessing benzofuran derivatives through domino intermolecular Sonogashira coupling and intramolecular cyclization processes. This highlights the compound's role in facilitating complex organic transformations and constructing heterocyclic systems (Kishore & Satyanarayana, 2022).

Antimicrobial Studies

In the realm of antimicrobial research, derivatives of 2-Bromo-1-(furan-2-yl)propan-1-one, such as 2-Bromo-5-(2-bromo-2-nitrovinyl)furan, have demonstrated significant activity against a range of microorganisms. This research sheds light on the potential therapeutic applications of furan derivatives in combating microbial infections (Allas et al., 2016).

properties

IUPAC Name

2-bromo-1-(furan-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2/c1-5(8)7(9)6-3-2-4-10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZJJJKGSBIXNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40536651
Record name 2-Bromo-1-(furan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40536651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(furan-2-yl)propan-1-one

CAS RN

4208-46-2
Record name 2-Bromo-1-(furan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40536651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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